
1-Chloro-3-iodobenzene
Overview
Description
1-Chloro-3-iodobenzene is an organic compound with the molecular formula C6H4ClI. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom. This compound is a clear light yellow liquid and is used as an intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodobenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, starting with 3-chlorobenzene, iodination can be achieved using iodine and an oxidizing agent like nitric acid . Another method involves the diazotization of 3-chloroaniline followed by a Sandmeyer reaction with potassium iodide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
-
Copper-Catalyzed Ullmann Coupling :
Reaction with amines or alcohols in the presence of CuI and Cs₂CO₃ yields aryl ethers or amines. For example, coupling with 4-cyano-1H-imidazole under these conditions achieves a 59% yield . -
Halogen Exchange :
Iodine’s superior leaving-group ability enables selective substitution at the iodine position in the presence of palladium catalysts .
Cross-Coupling Reactions
The iodine substituent facilitates transition-metal-catalyzed cross-couplings, leveraging its high reactivity in oxidative addition steps:
Suzuki-Miyaura Coupling
Reactant | Catalyst System | Product | Yield | Conditions |
---|---|---|---|---|
Phenylboronic acid | Pd(OAc)₂, K₃PO₄, AgOAc | Biaryl derivatives | 86.5% | 80–90°C, DCE |
Sonogashira Coupling
Reaction with terminal alkynes (e.g., propargyl alcohol) using PdCl₂(PPh₃)₂ and CuI yields aryl alkynes with 76% efficiency .
Carbonylation
Under CO pressure (10 bar), palladium-catalyzed reactions with nucleophiles (e.g., methanol) produce esters or carboxylic acids .
Electrophilic Aromatic Substitution
Electrophile | Reaction Type | Product | Rate Relative to Benzene |
---|---|---|---|
Br₂ | Bromination | 1-Bromo-3-chloro-5-iodobenzene | ~10⁻⁶ |
NO₂⁺ | Nitration | Nitro-substituted derivatives | Not observed |
Mechanistic Insight:
- The arenium intermediate stabilization is poor due to electron withdrawal by halogens .
- Iodine’s polarizability may slightly enhance ortho/para selectivity in rare cases .
Halogen-Lithium Exchange
The iodine atom undergoes facile exchange with organolithium reagents (e.g., n-BuLi) at low temperatures (-78°C), enabling access to aryl lithium intermediates for further functionalization .
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) selectively removes iodine, yielding 1-chlorobenzene as the primary product .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–I bond, generating aryl radicals that participate in:
Comparative Reactivity with Analogues
Scientific Research Applications
Organic Synthesis
1-Chloro-3-iodobenzene is primarily utilized as a precursor in organic chemistry. The presence of both halogens enables the formation of various derivatives through nucleophilic substitution reactions. This compound can be transformed into other functionalized aromatic compounds, which are essential for creating complex organic molecules.
Table 1: Key Reactions Involving this compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Reacts with nucleophiles to form substituted products. |
Cross-Coupling Reactions | Participates in palladium-catalyzed coupling reactions (e.g., Suzuki coupling). |
Electrophilic Aromatic Substitution | Can undergo electrophilic substitution due to the electron-withdrawing nature of halogens. |
Pharmaceutical Applications
The compound has garnered attention in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals. While direct pharmacological effects are not extensively documented, derivatives of this compound have shown potential antimicrobial and anticancer properties.
Case Study: Synthesis of Anticancer Agents
Research has indicated that modifications of this compound can lead to compounds with significant anticancer activity. For instance, derivatives synthesized through palladium-catalyzed reactions exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound may play a role in developing new cancer therapies.
Agrochemical Applications
In agrochemistry, this compound is utilized in synthesizing herbicides and pesticides. Its reactivity allows for the creation of compounds that can effectively target specific pests while minimizing environmental impact.
Table 2: Agrochemical Derivatives from this compound
Compound Name | Application |
---|---|
Iodochlorophenyl Herbicides | Effective against broadleaf weeds |
Iodinated Pesticides | Targeting specific insect pests |
Material Science
The compound's unique properties also make it suitable for applications in material science. It can be used to modify polymers and create functional materials with specific properties.
Case Study: Polymer Modification
In one study, this compound was used to enhance the thermal stability and mechanical properties of polymer matrices. The incorporation of this compound into polymer blends resulted in materials with improved performance characteristics suitable for high-temperature applications.
Analytical Chemistry
Due to its well-defined properties, this compound serves as a reference standard in various analytical techniques such as chromatography and mass spectrometry. Its consistent behavior under different experimental conditions makes it valuable for calibration and validation purposes.
Mechanism of Action
The mechanism of action of 1-chloro-3-iodobenzene in chemical reactions typically involves the activation of the carbon-iodine bond. This bond is relatively weak compared to carbon-chlorine bonds, making it more reactive in substitution reactions. The iodine atom can be easily replaced by other nucleophiles, facilitating various coupling reactions .
Comparison with Similar Compounds
- 1-Chloro-4-iodobenzene
- 1-Chloro-2-iodobenzene
- 1-Bromo-3-iodobenzene
Comparison: 1-Chloro-3-iodobenzene is unique due to the positioning of the chlorine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in regioselective reactions .
Biological Activity
1-Chloro-3-iodobenzene (C₆H₄ClI), a halogenated aromatic compound, has garnered attention in various fields of biological research due to its structural characteristics and potential applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its effects on cellular processes, toxicity profiles, and potential therapeutic applications.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₆H₄ClI |
Molecular Weight | 238.45 g/mol |
Boiling Point | 228 °C |
Melting Point | 54.5 °C |
Density | 1.927 g/cm³ |
Flash Point | 102 °C |
CAS Number | 625-99-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of chlorine and iodine substituents. These interactions can lead to alterations in cellular signaling pathways, particularly those involved in angiogenesis and cell proliferation .
Angiogenesis Inhibition
Recent studies have highlighted the role of halogenated compounds in inhibiting angiogenesis, a critical process in tumor growth and metastasis. For instance, compounds similar to this compound have been shown to disrupt the interaction between vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), thereby inhibiting endothelial cell proliferation and migration .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. It is classified as hazardous, with potential effects including:
- Skin Irritation : Can cause skin irritation upon contact.
- Eye Irritation : May lead to serious eye damage.
- Respiratory Effects : Inhalation can cause respiratory tract irritation.
Precautionary measures are recommended when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Neurotoxicity Assessment
Another research focused on assessing the neurotoxic effects of halogenated compounds, including this compound, on neuronal cell cultures. The findings revealed that exposure led to increased oxidative stress markers and neuronal cell death, suggesting a need for further investigation into its neurotoxic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-chloro-3-iodobenzene at the laboratory scale, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example, in Suzuki-Miyaura tandem cross-coupling, this compound can be synthesized using aryl iodides under palladium catalysis. Reaction conditions (e.g., temperature, solvent, and catalyst loading) must be optimized to avoid side products like dehalogenation byproducts . Purification often involves column chromatography or recrystallization, with purity verified via melting point analysis, NMR, and GC-MS. Stabilization with copper chips is recommended to prevent decomposition during storage .
Q. How can researchers resolve discrepancies in reported solubility data for this compound in organic solvents?
- Methodological Answer : Solubility values may vary due to experimental conditions (e.g., temperature, solvent grade). For instance, CRC Handbooks report 0.00311 g/100g in water at 25°C , while other sources note higher solubility in acetone or ethanol . To reconcile discrepancies, replicate measurements using standardized protocols (e.g., gravimetric analysis under controlled humidity and temperature) and validate against reference data from vapor pressure studies .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?
- Methodological Answer : NMR (¹H and ¹³C) is critical for structural confirmation. In ¹H NMR, aromatic protons appear as distinct multiplets in the 7.0–7.5 ppm range, while chlorine and iodine substituents cause deshielding. FT-IR can confirm C-Cl and C-I bonds via stretches at 550–600 cm⁻¹ and 500–550 cm⁻¹, respectively. Mass spectrometry should show molecular ion peaks at m/z 238 (M⁺) .
Advanced Research Questions
Q. How do steric and electronic effects of chlorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a superior leaving group compared to chlorine, enabling selective coupling at the C-I position. Steric hindrance from the meta-chloro group can slow oxidative addition in palladium-catalyzed reactions. Kinetic studies using DFT calculations or competitive coupling experiments (e.g., with 1-chloro-4-iodobenzene) can quantify these effects .
Q. What experimental strategies can address contradictions in thermodynamic data (e.g., sublimation enthalpy) for this compound?
- Methodological Answer : Sublimation enthalpy discrepancies arise from measurement techniques (e.g., diaphragm manometry vs. torsion effusion). A robust approach involves cross-validating data using multiple methods and applying error analysis frameworks. For example, Oonk et al. (1998) resolved inconsistencies by assessing random and systematic errors in vapor pressure datasets, yielding Δcr<sup>g</sup>Hm° = 71.86 kJ·mol⁻¹ for 1-chloro-4-iodobenzene, a structural analog .
Q. How can researchers design experiments to probe the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure can identify degradation pathways. Monitor decomposition via HPLC or iodometric titration. Copper stabilization (as in ) reduces iodine loss, but long-term storage in amber vials under inert gas (N2 or Ar) is advised .
Q. Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesized this compound?
- Methodological Answer : Use ANOVA to compare yields and purity across batches. For parametric data, Tukey’s HSD test identifies outliers. Non-parametric alternatives (e.g., Kruskal-Wallis) apply if normality assumptions fail. Include control batches to isolate variability sources (e.g., reagent quality, humidity) .
Q. How should researchers interpret conflicting crystallographic data for halogenated benzene derivatives?
- Methodological Answer : Compare unit cell parameters (e.g., a, b, c axes) and packing motifs across studies. For this compound, leverage powder XRD to confirm isomorphism with analogs like 1-bromo-4-iodobenzene. Density functional theory (DFT) simulations can resolve discrepancies in lattice energy predictions .
Q. Safety & Handling
Q. What are the key safety protocols for handling this compound in electrophilic substitution reactions?
Properties
IUPAC Name |
1-chloro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLWXCJXOYDXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060810 | |
Record name | Benzene, 1-chloro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-99-0 | |
Record name | 1-Chloro-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-iodobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32861 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.928 | |
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